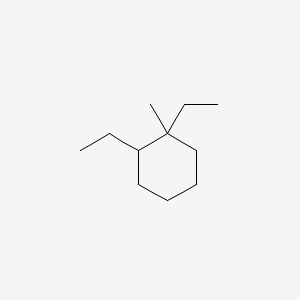
1,2-Diethyl-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Diethyl-1-methylcyclohexane is an organic compound with the molecular formula C11H22. It belongs to the class of cycloalkanes, specifically a disubstituted cyclohexane derivative. This compound is characterized by a cyclohexane ring with two ethyl groups and one methyl group attached to it. It is typically a colorless liquid and is known for its chemical stability and low volatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Diethyl-1-methylcyclohexane can be synthesized through the alkylation of cyclohexane. One common method involves the reaction of cyclohexane with ethyl chloride and methyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the catalytic hydrogenation of corresponding aromatic compounds. This process typically uses a metal catalyst such as palladium or platinum supported on carbon. The reaction is conducted at elevated temperatures and pressures to achieve high yields of the target compound .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Diethyl-1-methylcyclohexane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Chlorine (Cl2), bromine (Br2), UV light, heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
1,2-Diethyl-1-methylcyclohexane has various applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis due to its chemical stability and low volatility.
Biology: This compound is used in studies involving the metabolism and biotransformation of cycloalkanes in biological systems.
Medicine: Research on its potential pharmacological properties and its role as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1,2-Diethyl-1-methylcyclohexane involves its interaction with various molecular targets and pathways. In chemical reactions, it acts as a substrate that undergoes transformations through catalytic processes. The specific pathways and molecular targets depend on the type of reaction it undergoes, such as oxidation, reduction, or substitution .
Comparación Con Compuestos Similares
1,2-Diethyl-1-methylcyclohexane can be compared with other similar compounds, such as:
1,2-Dimethylcyclohexane: Similar in structure but with two methyl groups instead of ethyl groups.
1,2-Diethylcyclohexane: Lacks the additional methyl group present in this compound.
1,1-Diethylcyclohexane: Both ethyl groups are attached to the same carbon atom, differing in the position of substitution.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity compared to other disubstituted cyclohexanes .
Propiedades
Número CAS |
82162-00-3 |
|---|---|
Fórmula molecular |
C11H22 |
Peso molecular |
154.29 g/mol |
Nombre IUPAC |
1,2-diethyl-1-methylcyclohexane |
InChI |
InChI=1S/C11H22/c1-4-10-8-6-7-9-11(10,3)5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
NTKDFMIXGROQBC-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


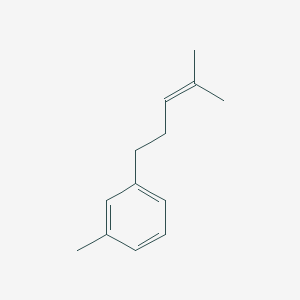
![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)
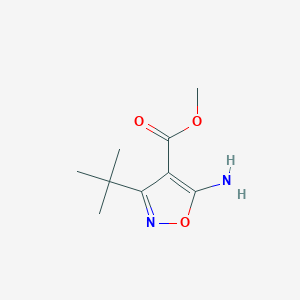

![3-(6,6-Dimethyl-3-bicyclo[3.1.0]hexanylidene)butanenitrile](/img/structure/B13813319.png)


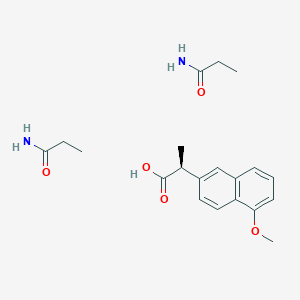

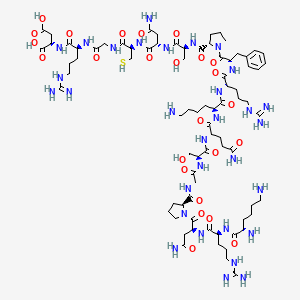

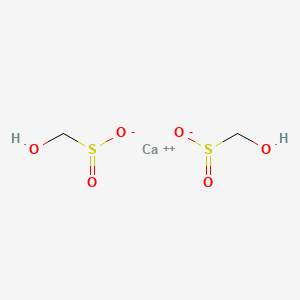
![N,1,5,5-Tetramethyl-2-thia-4-azabicyclo[4.2.2]dec-3-EN-3-amine](/img/structure/B13813377.png)

